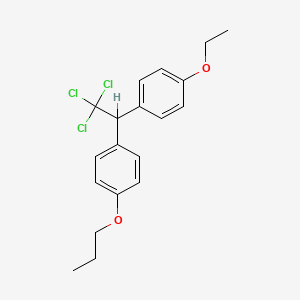
1,1'-(Imidazolidine-1,3-diyl)di(octan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) is a chemical compound with the molecular formula C21H40N2O2. It belongs to the class of imidazolidine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and two octanone groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) can be achieved through several methods. One common approach involves the condensation of ethylenediamine with octanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of a Mannich-type reaction, where the imidazolidine ring is formed by the reaction of formaldehyde, ethylenediamine, and octanone. This reaction is usually carried out in an aqueous medium with a pH of around 7-8 to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of catalysts, such as acidic or basic catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine diones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The imidazolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Imidazolidine diones.
Reduction: Alcohol derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Imidazolidine-1,3-diyl)di(nonan-1-one): Similar structure but with nonanone groups instead of octanone.
1,1’-(Imidazolidine-1,3-diyl)di(heptan-1-one): Similar structure but with heptanone groups instead of octanone.
1,1’-(Imidazolidine-1,3-diyl)di(hexan-1-one): Similar structure but with hexanone groups instead of octanone.
Uniqueness
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) is unique due to its specific chain length of the octanone groups, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the imidazolidine ring also imparts specific stereochemistry and electronic properties that can be exploited in various applications.
Properties
CAS No. |
32634-09-6 |
|---|---|
Molecular Formula |
C19H36N2O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-(3-octanoylimidazolidin-1-yl)octan-1-one |
InChI |
InChI=1S/C19H36N2O2/c1-3-5-7-9-11-13-18(22)20-15-16-21(17-20)19(23)14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
GDWQJLNMXRMLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



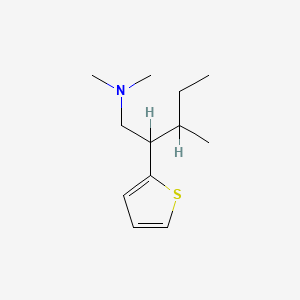
![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)


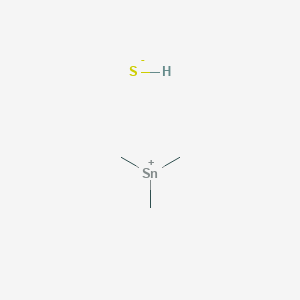
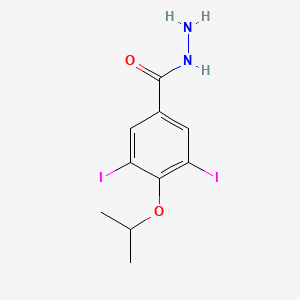
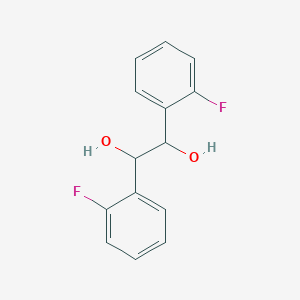


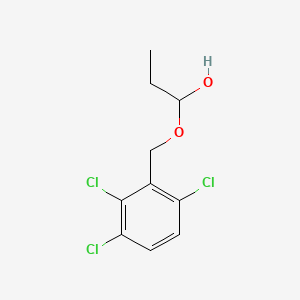
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)

